2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide
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Overview
Description
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide is a chemical compound with the molecular formula C9H18ClNO4 and a molecular weight of 239.7 g/mol . This compound is characterized by the presence of a chloro group, an acetamide group, and a diethoxy-hydroxypropyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide typically involves the reaction of 2-chloroacetamide with 3,3-diethoxy-2-hydroxypropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amides and alcohols.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also participate in reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiols, or ethers.
Hydrolysis: Formation of corresponding amides and alcohols.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced alcohols or amines.
Scientific Research Applications
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and diethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(3-hydroxypropyl)acetamide
- 2-Chloro-N-(3,3-dimethoxy-2-hydroxypropyl)acetamide
Uniqueness
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide is unique due to its specific diethoxy-hydroxypropyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide is a synthetic compound with the molecular formula C9H18ClNO4 and a molecular weight of 239.7 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological molecules, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural features:
- Chloro Group : This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biomolecules.
- Hydroxy and Diethoxy Groups : These moieties can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity.
These interactions suggest that the compound may influence various biological pathways, making it a candidate for further pharmacological studies.
Biological Activity Data
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds structurally similar to this compound demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific efficacy against different bacterial strains remains to be fully characterized .
- Enzyme Modulation : The compound's ability to form hydrogen bonds suggests potential for enzyme inhibition or activation. Further research is needed to identify specific enzymes affected by this compound.
Case Studies and Research Findings
- Antibacterial Screening : In a study evaluating various acetamides, including derivatives similar to this compound, significant antibacterial activity was observed against multiple strains of bacteria. The results indicated that these compounds could serve as lead candidates for antibiotic development .
- Toxicological Assessment : Toxicity studies are crucial for understanding the safety profile of new compounds. While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity in animal models. Further investigation into its safety and side effects is necessary .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Antibacterial Activity | Mechanism of Action |
---|---|---|
2-Chloro-N-(3-hydroxyphenyl)acetamide | Moderate | Nucleophilic substitution |
2-Chloro-N-(4-hydroxyphenyl)acetamide | High | Enzyme inhibition |
2-Chloro-N-(3,3-dimethoxy-2-hydroxypropyl)acetamide | Low | Limited interaction with biomolecules |
The unique diethoxy group in this compound may provide distinct chemical properties compared to its analogs, potentially influencing its biological activity.
Properties
IUPAC Name |
2-chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO4/c1-3-14-9(15-4-2)7(12)6-11-8(13)5-10/h7,9,12H,3-6H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQSCKBCOCLIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CNC(=O)CCl)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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